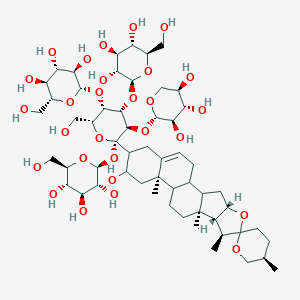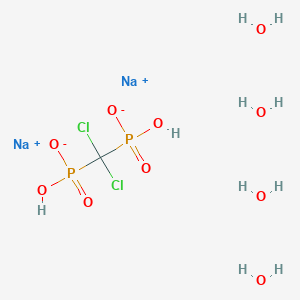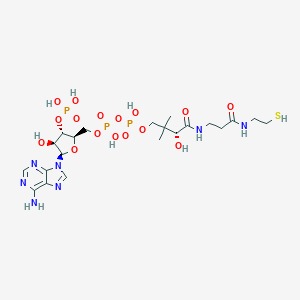
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
Übersicht
Beschreibung
“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a chemical compound with the molecular formula C19H24N2OS . It is also known by other names such as “(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea” and "4-Phenoxy-2,6-diisopropyl phenyl thiourea" .
Synthesis Analysis
The synthesis of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” involves adding 4-phenoxy-2,6-diisopropylphenylamine, xylene, and potassium thiocyanate in a reaction kettle. The mixture is stirred and heated to 80°C, then HCl is added and the reaction is allowed to proceed for 4 hours. After the reaction is complete, the mixture is cooled and filtered, and the filtrate is evaporated to remove xylene, yielding the product .Molecular Structure Analysis
The molecular structure of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is characterized by a thiourea group attached to a phenyl ring, which is further substituted with phenoxy and diisopropyl groups . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis
“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a grayish-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like xylene . Its molecular weight is 328.5 g/mol, and it has a density of 1.139±0.06 g/cm3 (predicted) .Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea gesucht, auch bekannt als 4-Phenoxy-2,6-diisopropylphenylthiourea oder N-(4-phenoxy-2,6-diisopropylphenyl)thiourea. Hier ist eine Zusammenfassung der gefundenen einzigartigen Anwendungen:
Insektizides/Akarizides Mittel
Diese Verbindung wird als Wirkstoff in Insektiziden und Akariziden verwendet, insbesondere in landwirtschaftlichen Umgebungen für Kulturen wie Baumwolle, Obst, Gemüse und Teeblätter .
Synthesezwischenprodukt
Wirkmechanismus
Target of Action
The primary target of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is the microsomal glucose-6-phosphate translocase , a part of the adenosine triphosphatase (ATPase) complex . This enzyme plays a crucial role in energy metabolism.
Mode of Action
This compound or its metabolite binds covalently and irreversibly to the glucose-6-phosphate translocase . This binding inhibits the function of the ATPase complex due to the modification of a single sulfhydryl/amino phosphate group of the glucose-6-phosphate translocase .
Biochemical Pathways
The inhibition of the ATPase complex disrupts the energy metabolism of the cell, leading to cell death
Pharmacokinetics
It’s known that the compound is transformed into a highly reactive metabolite, either photochemically or metabolically .
Result of Action
The result of the action of this compound is the inhibition of ATP production, leading to energy depletion and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light can catalyze the transformation of the compound into its highly reactive metabolite . .
Eigenschaften
IUPAC Name |
[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBEPKVUICAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226419 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135252-10-7 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)









